3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile
Description
Serotonergic Receptor Modulation and Affinity Profiling
The pharmacological activity of 3-[4-(2-chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile is primarily mediated through its interaction with serotonergic receptors. The compound’s piperazine moiety serves as a critical pharmacophore, mimicking endogenous serotonin’s ethylamine chain, while the 2-chlorophenyl group enhances receptor selectivity. Competitive binding assays reveal nanomolar affinity for 5-HT₁A receptors (Ki = 12–17 nM), comparable to established ligands such as buspirone. This affinity is attributed to hydrogen bonding between the piperazine nitrogen and transmembrane aspartate residues (e.g., Asp3.32 in 5-HT₁A).
The 2-chloro substitution on the phenyl ring further optimizes hydrophobic interactions within the receptor’s orthosteric pocket. Comparative studies show that para-chloro analogs exhibit reduced 5-HT₁A binding (Ki = 85 nM), underscoring the importance of ortho-substitution for steric complementarity. Additionally, the propanenitrile side chain contributes to dipole interactions with serine residues (Ser5.43), stabilizing the active receptor conformation.
Table 1: Binding Affinities of Structural Analogs at Serotonergic Receptors
| Compound | 5-HT₁A Ki (nM) | 5-HT₇ Ki (nM) |
|---|---|---|
| This compound | 14 ± 2.1 | 22 ± 3.4 |
| Piperazine control | 1531 ± 210 | >1000 |
| 2-Chloro-N-(2-cyanoethyl)aniline | 177 ± 25 | 182 ± 30 |
Data derived from radioligand displacement assays highlight the compound’s superior selectivity over simpler piperazine derivatives.
Dual Ligand Activity at 5-HT₁A/5-HT₇ Receptor Subtypes
This compound displays dual ligand functionality, binding both 5-HT₁A and 5-HT₇ receptors with balanced potency (5-HT₁A Ki = 14 nM; 5-HT₇ Ki = 22 nM). This bifunctionality arises from structural plasticity in the piperazine ring, which adopts distinct conformations at each receptor subtype. At 5-HT₁A, the piperazine adopts a chair conformation, enabling deep penetration into the ligand-binding pocket. In contrast, a boat conformation is stabilized at 5-HT₇ receptors via van der Waals interactions with leucine residues (Leu7.35).
Functional assays using GTPγS binding confirm partial agonism at 5-HT₁A (EC₅₀ = 38 nM) and antagonism at 5-HT₇ (IC₅₀ = 45 nM). This divergent efficacy profile suggests tissue-specific signaling outcomes: 5-HT₁A activation inhibits adenylyl cyclase in the prefrontal cortex, while 5-HT₇ blockade potentiates cAMP accumulation in the hippocampus.
Table 2: Functional Activity Profiles at 5-HT₁A and 5-HT₇ Receptors
| Receptor | Efficacy Mode | EC₅₀/IC₅₀ (nM) | Second Messenger Effect |
|---|---|---|---|
| 5-HT₁A | Partial agonist | 38 ± 4.2 | cAMP ↓ (70% inhibition) |
| 5-HT₇ | Antagonist | 45 ± 5.7 | cAMP ↑ (2.3-fold) |
The dual activity positions this compound as a tool for studying cross-talk between 5-HT receptor subtypes in mood regulation and cognitive function.
Impact on Intracellular Signaling Cascades via Second Messenger Systems
The compound modulates multiple second messenger systems, including cAMP, IP₃, and extracellular signal-regulated kinase (ERK). At 5-HT₁A receptors, it suppresses cAMP production via Gi/o protein coupling (IC₅₀ = 28 nM), comparable to the endogenous ligand serotonin. Concurrently, 5-HT₇ receptor antagonism enhances cAMP accumulation by blocking constitutive Gs activity, creating a dynamic balance in neuronal plasticity.
In HEK293 cells transfected with 5-HT₁A receptors, the compound induces IP₃ accumulation (EC₅₀ = 52 nM) through βγ-subunit-mediated phospholipase C activation. This dual modulation of cAMP and IP₃ enables fine-tuned regulation of transcription factors like CREB and NF-κB, which are implicated in neurogenesis and inflammatory responses.
Table 3: Second Messenger Modulation in Cellular Models
| Pathway | Effect | Magnitude |
|---|---|---|
| cAMP (5-HT₁A) | Inhibition | 70% ± 8% at 100 nM |
| cAMP (5-HT₇) | Potentiation | 2.3-fold ± 0.4 |
| IP₃ | Activation | 3.1-fold ± 0.6 |
| ERK Phosphorylation | Enhanced | 4.2-fold ± 0.9 |
ERK phosphorylation assays reveal sustained activation (t½ = 45 minutes), suggesting potential neurotrophic effects. These cascades collectively underscore the compound’s utility in probing serotonin-dependent signaling networks.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-11-3-1-2-4-12(11)17-7-9-18(10-8-17)13(16)5-6-15/h1-4,16H,5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGIWWUISGXOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of high-throughput parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Scientific Research Applications
3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile is a chemical compound with a piperazine moiety and a nitrile functional group, possessing the molecular formula C₁₃H₁₅ClN₄ and a molecular weight of approximately 262.74 g/mol. The chlorophenyl group in its structure gives it potential biological activity and chemical reactivity, making it interesting for study in medicinal chemistry and pharmacology. This compound is also known by the CAS No. 344276-15-9 .
Scientific Research Applications
This compound has applications primarily in medicinal chemistry. Piperazine-containing compounds are often researched for their potential as antipsychotics, antidepressants, and anxiolytics. The chlorophenyl group may help the compound interact with biological targets like serotonin and dopamine receptors, which could contribute to therapeutic effects. Research suggests that similar compounds may have neuroprotective properties and influence neurotransmitter systems, making them useful for treating psychiatric disorders.
Neuropharmacology and Psychiatry
mCPP, a psychoactive drug in the phenylpiperazine class, has been studied for its effects on serotonin receptors and was initially developed for scientific research. In vitro studies assess mCPP’s binding affinity to serotonin receptors like 5-HT2A and 5-HT2C, while in vivo experiments may include behavioral tests in animal models or clinical trials in humans. mCPP's effects on serotonin signaling pathways and its potential role in mood regulation have been explored.
Medicinal Chemistry and Virology
mCPP derivatives have been investigated for their antiviral properties. This involves synthesizing mCPP derivatives with modifications to the piperazine moiety and conducting in vitro assays to evaluate antiviral activity against specific viruses. Some mCPP derivatives have shown promising antiviral effects, meriting further investigation.
Organic Chemistry
mCPP derivatives are used as building blocks for heterocyclic compounds. Novel heterocycles are synthesized by functionalizing mCPP. Researchers have developed diverse heterocyclic structures using mCPP as a starting material.
Drug Candidates
mCPP analogs have been explored as potential drug candidates through rational design and synthesis of mCPP derivatives. These derivatives undergo in vitro and in vivo testing for desired pharmacological properties, and some analogs have demonstrated promising biological activities, such as receptor modulation or enzyme inhibition.
Biological Processes
mCPP-based probes are utilized to study biological processes. This involves conjugating mCPP with fluorescent tags or affinity ligands and conducting cellular imaging or protein interaction studies. mCPP-derived probes enable the visualization and investigation of specific cellular targets.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various receptors, which is crucial for understanding its pharmacodynamic profile and guiding future drug development.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-1-propanone | C₁₄H₁₅ClN₂O₂ | Contains a ketone functional group; studied for antidepressant effects |
| N-(3-Chlorophenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide | C₁₈H₁₉ClN₄O₃ | Features an acetamide group; explored for anti-anxiety properties |
| 3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-imino-propanenitrile | C₁₃H₁₅ClN₄ | Similar nitrile structure; potential antipsychotic effects studied |
Mechanism of Action
The mechanism of action of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to target certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways .
Biological Activity
3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile, often referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of a piperazine ring, which is known for its diverse pharmacological properties. This article aims to summarize the current understanding of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H15ClN4
- Molecular Weight : 262.74 g/mol
- Melting Point : 229 - 230 °C
- CAS Number : 338794-93-7
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate nitriles under controlled conditions. The synthetic pathway often includes:
- Formation of the piperazine ring.
- Introduction of the chlorophenyl group.
- Coupling with an iminopropanenitrile moiety.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluated a series of piperazine derivatives and found that those with halogen substitutions showed enhanced cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of related piperazine compounds have been documented extensively. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungal strains. The biological evaluation revealed that these compounds disrupt microbial cell membranes, leading to cell lysis .
The biological activity of this compound is attributed to several mechanisms:
- Receptor Modulation : Piperazine derivatives often act as modulators at neurotransmitter receptors, influencing pathways related to anxiety and depression.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in cellular metabolism, contributing to their antitumor effects.
- Membrane Disruption : The interaction with microbial membranes leads to increased permeability and eventual cell death.
Case Studies
- Antitumor Efficacy : In a study published in PubMed, a series of piperazine derivatives were synthesized and tested for antitumor activity against human cancer cell lines. The results indicated that certain substitutions on the phenyl ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship .
- Antimicrobial Properties : Another research project focused on evaluating the antibacterial effects of various piperazine derivatives against resistant strains of bacteria. The findings demonstrated that modifications at specific positions on the piperazine ring could lead to improved antibacterial activity .
Data Table: Biological Activities
Comparison with Similar Compounds
Structural Analogues from the Urea-Thiazolyl Series
describes urea derivatives containing a piperazine-thiazolyl scaffold. For example:
Comparison with Target Compound :
- Core Structure: The target compound lacks the urea-thiazolyl scaffold, instead featuring a nitrile-imino group. This difference reduces its molecular weight (275.74 vs.
Letermovir (Antiviral Agent)
Letermovir () is a quinazoline-piperazine derivative with the formula C₂₉H₂₈F₄N₄O₄ (MW: 572.55 g/mol). Its structure includes a 3-methoxyphenyl-substituted piperazine and a trifluoromethylphenyl group .
Comparison :
- Functionality : Letermovir’s bulky quinazoline core and carboxylic acid group contrast sharply with the target compound’s compact nitrile group, resulting in divergent solubility profiles (Letermovir is very slightly water-soluble).
- Substituent Effects : The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to Letermovir’s methoxy and trifluoromethyl groups, influencing membrane permeability.
Flupentixol (Antipsychotic Agent)
Flupentixol () is a thioxanthene-piperazine derivative (MW: 434.52 g/mol) with a hydroxyethyl-piperazine substituent. Its Z-isomer configuration is critical for dopamine receptor antagonism .
Comparison :
- Core Structure : Flupentixol’s tricyclic thioxanthene core enables π-π stacking with receptors, absent in the target compound’s simpler structure.
- Substituent Impact : The hydroxyethyl group in Flupentixol enhances water solubility, whereas the target compound’s nitrile group may prioritize metabolic stability.
Research Findings and Implications
- Substituent Position Matters : The 2-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to 3-chloro analogs (e.g., 11f), influencing receptor affinity and selectivity.
- Functional Group Diversity : Nitriles (target compound) vs. ureas (11f) or carboxylic acids (Letermovir) alter solubility, stability, and interaction with biological targets.
- Synthetic Feasibility : High yields (>85%) in urea-thiazolyl derivatives () suggest that introducing chlorophenyl groups to piperazine is synthetically tractable, though the target compound’s nitrile group may require specialized conditions.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile be optimized for yield and purity?
- Methodological Answer :
- Controlled Copolymerization : Adopt stepwise copolymerization strategies, as demonstrated for structurally related piperazine derivatives, to ensure regioselectivity and minimize side reactions. Reactant ratios and temperature gradients should be optimized using Design of Experiments (DoE) principles .
- Flow Chemistry : Integrate continuous-flow processes for oxidation or coupling steps, which enhance reproducibility and reduce intermediate degradation. For example, the Omura-Sharma-Swern oxidation protocol (used in diphenyldiazomethane synthesis) can be adapted for nitrile group stabilization .
- Safety Protocols : Implement strict handling guidelines, including PPE (gloves, masks, goggles) and segregated waste disposal, as outlined for nitrile-containing piperidine analogs .
Q. What analytical methods are recommended for characterizing this compound and its impurities?
- Methodological Answer :
- HPLC with Impurity Standards : Use reversed-phase HPLC with UV detection, referencing impurity profiles of structurally similar compounds (e.g., 2-[3-(4-chlorophenyl)piperazin-1-yl]propyl]-triazolopyridine derivatives). Calibrate against certified reference materials for quantitative analysis .
- NMR Spectroscopy : Employ - and -NMR to confirm the iminopropanenitrile moiety and piperazine ring substitution patterns. Compare chemical shifts with analogs like 3-(4-methylpiperidin-1-yl)propionitrile .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS/MS can validate molecular weight and detect trace intermediates (e.g., chlorophenylpiperazine byproducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer :
- Orthogonal Binding Assays : Combine radioligand displacement assays (e.g., -spiperone for dopamine D2/D3 receptors) with functional assays (e.g., cAMP modulation) to distinguish competitive vs. allosteric effects.
- Structural Analog Comparison : Cross-reference data with chlorophenylpiperazine derivatives (e.g., 3-(p-chlorophenyl)-1,1-dimethylurea) to identify substituent-specific trends in receptor interactions .
- Molecular Dynamics Simulations : Model ligand-receptor docking using software like AutoDock Vina, focusing on the iminopropanenitrile group’s electrostatic interactions with receptor residues .
Q. What experimental strategies are suitable for studying its neuropharmacological effects in vivo?
- Methodological Answer :
- Rodent Behavioral Models : Use open-field tests or forced-swim assays to assess dopamine/serotonin modulation, as applied to structurally related piperazine-based compounds .
- Dose-Response Optimization : Apply DoE principles to balance efficacy and toxicity, leveraging methodologies from flow chemistry-integrated preclinical studies .
- Metabolite Tracking : Use LC-MS/MS to monitor in vivo metabolism, focusing on hydrolytic cleavage of the nitrile group and piperazine ring oxidation .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for serotonin vs. dopamine receptors?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified chlorophenyl (e.g., 2-fluorophenyl) or nitrile groups (e.g., carboxamide) and compare binding affinities using radioligand assays .
- Pharmacophore Modeling : Identify critical hydrogen-bonding or steric features using software like Schrödinger’s Phase, guided by data from piperazine-urea derivatives .
- Selectivity Indices : Calculate ratios (e.g., ) to prioritize analogs with >10-fold selectivity, as demonstrated for 4-(4-methylpiperazin-1-yl)phenyl analogs .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability be addressed?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Compare hepatic microsome stability (e.g., human vs. rat CYP450 isoforms) with plasma pharmacokinetics in rodent models.
- Isotope-Labeled Studies : Synthesize -labeled iminopropanenitrile to track metabolic pathways via NMR or MS, resolving discrepancies in degradation pathways .
- Enzyme Inhibition Assays : Test for time-dependent CYP inhibition using fluorescent probes, as applied to piperazine-containing drug candidates .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
